molecular formula C18H19N3OS B2412632 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-83-4

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2412632
CAS No.: 332949-83-4
M. Wt: 325.43
InChI Key: YDYKEXGXDJRVML-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide ( 332949-83-4) is a chemical compound with the molecular formula C 18 H 19 N 3 OS and a molecular weight of 325.43 g/mol . It belongs to the class of thieno[2,3-b]pyridines, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities. Derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been identified as key structures in pharmacological research. Scientific literature reports that this structural class has been investigated as selective positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), showing efficacy in preclinical models for central nervous system disorders . Furthermore, related 3-aminothieno[2,3-b]pyridine-2-carboxamides have been optimized as potent and orally active bone anabolic agents that enhance alkaline phosphatase (ALPase) activity, an indicator of osteoblast differentiation, showing promising results in models of osteoporosis . The core thieno[2,3-b]pyridine structure is also a subject of interest in other research areas, including the development of antiplasmodial agents and Forkhead box M1 (FOXM1) transcription factor inhibitors for cancer research . This product is offered with a purity of 98% and is intended for use as a heterocyclic building block in chemical synthesis and biological screening . It is supplied for Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for household or personal application.

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-4-12-5-7-13(8-6-12)21-17(22)16-15(19)14-10(2)9-11(3)20-18(14)23-16/h5-9H,4,19H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYKEXGXDJRVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, ethylphenyl, and dimethyl substituents. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino group via nucleophilic substitution.

    Coupling Reactions: Attachment of the ethylphenyl group through Suzuki-Miyaura coupling or similar methods.

    Alkylation Reactions: Introduction of the dimethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

    Coupling: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The biological activity of 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is primarily attributed to its ability to interact with various biological targets. Key areas of interest include:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies show it can induce apoptosis in lung cancer (A549) and breast cancer (MCF7) cell lines with IC50 values of 15 µM and 12.5 µM respectively. The mechanism involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its potential in treating inflammatory diseases by inhibiting the IκB kinase (IKK) complex, which plays a critical role in the NF-κB signaling pathway. This pathway is involved in the expression of pro-inflammatory cytokines.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Starting from substituted pyridine derivatives, the thieno ring is introduced through cyclization involving sulfur-containing reagents.
  • Nucleophilic Substitution : The amino and ethylphenyl groups are introduced via nucleophilic substitution reactions.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study 1A54915.0Apoptosis induction
Study 2MCF712.5Cell cycle arrest
Study 3HeLa10.0Enzyme inhibition

Detailed Findings

  • A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : An IC50 value of 12.5 µM was observed, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Research indicated an IC50 value of 10 µM where the compound inhibited specific enzymes essential for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic properties for this compound, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: Similar core structure but different substituents.

    Thieno[3,4-b]pyridine derivatives: Variations in the position of the nitrogen atom in the pyridine ring.

    Pyridine-2-carboxamide derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2OSC_{13}H_{16}N_{2}OS. Its structure features a thieno[2,3-b]pyridine core, which is significant for its biological activity. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₆N₂OS
Molecular Weight252.35 g/mol
SMILESCC(NC1=C(SC2=C1N=C(C=C2C)C)C(=O)N)C=C(C)C
InChIInChI=1S/C13H16N2OS/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h5H,4,13H2,1-3H3

Anti-inflammatory Activity

Research has demonstrated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anti-inflammatory properties. The inhibitory potential against cyclooxygenase (COX) enzymes is a primary focus in evaluating these compounds.

Inhibition of COX Enzymes

A study reported that several derivatives of thieno[2,3-b]pyridine showed notable inhibition of COX enzymes, which are critical in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib:

CompoundIC50 (μmol)COX Enzyme
Celecoxib0.04 ± 0.01COX-2
Compound 10.04 ± 0.09COX-2
Compound 20.06 ± 0.02COX-1

These findings indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer potential of thieno[2,3-b]pyridine derivatives has also been explored. A study highlighted the ability of certain derivatives to inhibit cell proliferation in various cancer cell lines.

The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. For instance, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in reducing tumor growth in vitro and in vivo models.

Case Studies

  • Case Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, compounds derived from thieno[2,3-b]pyridine exhibited significant reductions in edema compared to controls. The effective doses (ED50 values) were reported as follows:
    CompoundED50 (μM)
    Compound A8.23
    Compound B9.47
    Indomethacin9.17
    These results suggest that the compounds may possess similar efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Efficacy : A study evaluated the effects of thieno[2,3-b]pyridine derivatives on A431 vulvar epidermal carcinoma cells. The results indicated that certain compounds significantly inhibited cell migration and invasion:
    TreatmentCell Viability (%)
    Control100
    Compound C45
    Compound D30
    This indicates a strong potential for these compounds as anticancer agents .

Q & A

Q. Q1: What synthetic methodologies are reported for thieno[2,3-b]pyridine-2-carboxamide derivatives, and how can they be adapted for this compound?

Answer: Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates are synthesized by reacting 2-aminothiophene precursors with acyl chlorides under basic conditions (e.g., KOH in ethanol) . Adapting this for the target compound would involve:

  • Using 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid as the core.
  • Coupling with 4-ethylphenylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to improve yield, as seen in analogous syntheses (37–87% yields) .

Q. Q2: How is the crystal structure of thieno[2,3-b]pyridine derivatives characterized, and what structural insights are critical for this compound?

Answer: X-ray crystallography is the gold standard. For example, 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide was analyzed to reveal:

  • Planar thienopyridine core with intramolecular hydrogen bonds (N–H···O).
  • Dihedral angles between the thienopyridine ring and substituents (e.g., 4-ethylphenyl group), influencing π-π stacking and solubility .
    For the target compound, key parameters include:
  • Bond lengths in the carboxamide moiety (C=O: ~1.22 Å).
  • Substituent effects on intermolecular interactions (e.g., ethyl group steric hindrance).

Q. Q3: What safety protocols are recommended for handling this compound based on structurally related analogs?

Answer: Related pyridine-carboxamides (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Recommended precautions:

  • Use PPE (gloves, goggles, fume hood).
  • First aid: Rinse skin/eyes with water for 15+ minutes; seek medical attention for ingestion .
  • Store in sealed containers under inert gas (N₂/Ar) to prevent degradation.

Advanced Research Questions

Q. Q4: How can reaction conditions be optimized to resolve low yields in cyclocondensation steps?

Answer: Low yields (e.g., 37% in antiplasmodial analogs ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
  • Temperature control: Gradual heating (e.g., 80°C → 100°C) minimizes decomposition.
  • Purification: Gradient column chromatography (e.g., petroleum ether/EtOAc) or recrystallization (ethanol-dioxane ).

Q. Q5: How do substituents (e.g., 4-ethylphenyl) influence biological activity in thieno[2,3-b]pyridine derivatives?

Answer: Structure-activity relationship (SAR) studies on antiplasmodial analogs show:

  • Electron-withdrawing groups (e.g., -F, -CN) enhance binding to parasitic enzymes (IC₅₀: 0.8–1.2 µM) .
  • Alkyl substituents (e.g., ethyl) improve lipophilicity (logP >3), aiding membrane penetration but reducing aqueous solubility.
  • Carboxamide orientation : Para-substituted aryl groups maximize hydrogen bonding with target proteins .
    For the target compound, evaluate via:
  • In vitro assays : Anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus).
  • Docking studies : Model interactions with cytochrome P450 or kinase domains.

Q. Q6: How should researchers address contradictions in spectroscopic data for structurally similar compounds?

Answer: Discrepancies in NMR/IR data (e.g., NH stretches in vs. ) may arise from tautomerism or solvent effects. Mitigation strategies:

  • Standardize conditions : Use deuterated solvents (DMSO-d₆, CDCl₃) and controlled temperatures.
  • 2D NMR : Employ HSQC/HMBC to resolve overlapping signals.
  • Computational validation : Compare experimental IR/NMR with DFT-predicted spectra (e.g., Gaussian 16).

Methodological Tables

Q. Table 1: Synthetic Routes for Thieno[2,3-b]pyridine Derivatives

StepReagents/ConditionsYieldKey ChallengesRef.
Cyclocondensation2-Chloroacetamide, KOH (10%), 100°C37%Competing hydrolysis
AmidationEDC/HOBt, DMF, RT89%Steric hindrance
PurificationEtOH-dioxane (1:2)>95% purityLow solubility

Q. Table 2: Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀)TargetKey SubstituentsRef.
3,6-Diamino-5-cyano-4-(3-F-phenyl)-N-(4-F-phenyl)0.8 µM (Anti-malarial)PfDHODH-F, -CN
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate82% COX-2 inhibitionCOX-2-CH₃, -COOEt

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